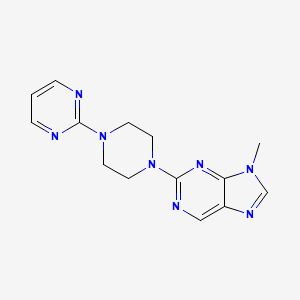
9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a methyl group at the 9th position of the purine ring and a piperazinyl group substituted with a pyrimidinyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl group and the piperazinyl-pyrimidinyl substituent. Common reagents and conditions include:
Starting Materials: Purine derivatives, methylating agents, piperazine, pyrimidine derivatives.
Reaction Conditions: Catalysts, solvents, temperature control, and purification steps.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted purine derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction: It may influence signal transduction pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A methylxanthine compound with stimulant properties.
Theobromine: A bitter alkaloid found in cocoa.
Uniqueness
“9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
24926-44-1 |
|---|---|
Formule moléculaire |
C14H16N8 |
Poids moléculaire |
296.33 g/mol |
Nom IUPAC |
9-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)purine |
InChI |
InChI=1S/C14H16N8/c1-20-10-18-11-9-17-14(19-12(11)20)22-7-5-21(6-8-22)13-15-3-2-4-16-13/h2-4,9-10H,5-8H2,1H3 |
Clé InChI |
OXYPTGPWLQOMSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=CN=C(N=C21)N3CCN(CC3)C4=NC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



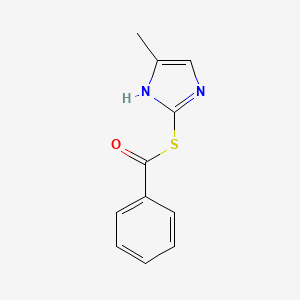
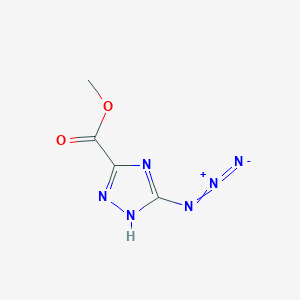
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
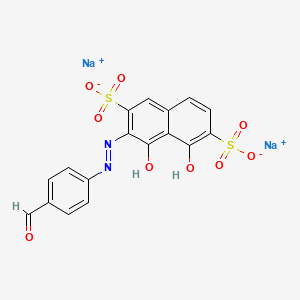
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
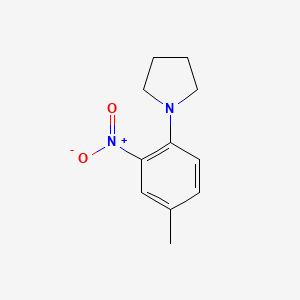
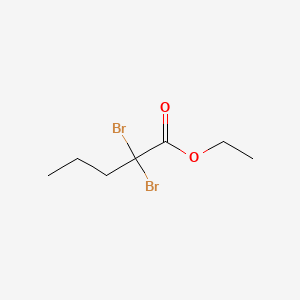

![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
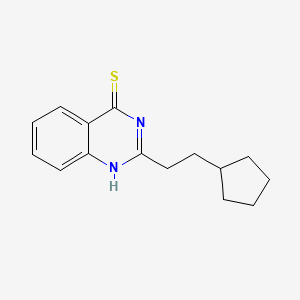
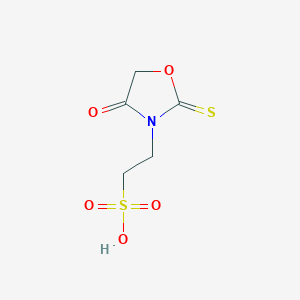
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
